molecular formula C16H14N2O4 B250745 N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B250745
M. Wt: 298.29 g/mol
InChI Key: UXDWQCQDKSONTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BD-1063, is a compound that has been extensively studied for its potential pharmacological applications. It is a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain, mood, and addiction.

Mechanism of Action

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The kappa opioid receptor is involved in the modulation of pain, mood, and addiction, and its activation can produce analgesia, dysphoria, and aversion. This compound binds to the kappa opioid receptor with high affinity and blocks its activation by endogenous and exogenous ligands, leading to a reduction in its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro assays. It has been shown to block the analgesic effects of kappa opioid receptor agonists, such as U50,488H, in a dose-dependent manner. This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to attenuate the development of tolerance and dependence. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the kappa opioid receptor, its reproducible synthesis method, and its well-characterized pharmacological profile. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions, its potential for off-target effects, and its limited availability and high cost.

Future Directions

There are several future directions for research on N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential pharmacological applications. One area of interest is the development of more potent and selective kappa opioid receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of the kappa opioid receptor in other physiological processes, such as inflammation, immune function, and cardiovascular function. Finally, there is a need for more translational research on the potential clinical applications of kappa opioid receptor antagonists, such as their use in the treatment of chronic pain, depression, and addiction.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the preparation of 2,3-dihydro-1,4-benzodioxine, the introduction of a carboxamide group, and the attachment of a carbamoylphenyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis method has been described in detail in several research articles, and it is considered to be reliable and reproducible.

Scientific Research Applications

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used extensively in scientific research to study the role of the kappa opioid receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the kappa opioid receptor, and it has been used to investigate the effects of kappa opioid receptor blockade in animal models of pain, depression, and addiction. This compound has also been used in studies of the central nervous system, where it has been shown to have a modulatory effect on neurotransmitter release and synaptic plasticity.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H14N2O4/c17-15(19)11-3-1-2-4-12(11)18-16(20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H2,17,19)(H,18,20)

InChI Key

UXDWQCQDKSONTG-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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